
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with a molecular formula of C27H24N4O6 This compound is characterized by its unique structure, which includes a pyrazole ring, an azo group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the azo group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its azo group.
作用機序
The mechanism of action of Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole ring may also play a role in its biological activity by binding to specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate: This compound shares the pyrazole ring and ester functional group but lacks the azo group and phenoxyethoxy substituent.
Ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate: This compound is structurally similar but contains additional chloro substituents.
Uniqueness
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo group, phenoxyethoxy substituent, and pyrazole ring makes it a versatile compound for various applications.
特性
CAS番号 |
86422-58-4 |
|---|---|
分子式 |
C27H24N4O6 |
分子量 |
500.5 g/mol |
IUPAC名 |
ethyl 5-oxo-4-[[4-(2-phenoxyethoxycarbonyl)phenyl]diazenyl]-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C27H24N4O6/c1-2-35-27(34)24-23(25(32)31(30-24)21-9-5-3-6-10-21)29-28-20-15-13-19(14-16-20)26(33)37-18-17-36-22-11-7-4-8-12-22/h3-16,23H,2,17-18H2,1H3 |
InChIキー |
ZNTJXAOPPBGMTI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OCCOC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




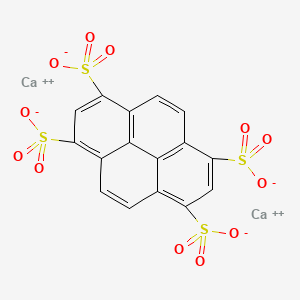
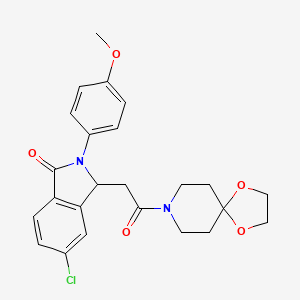

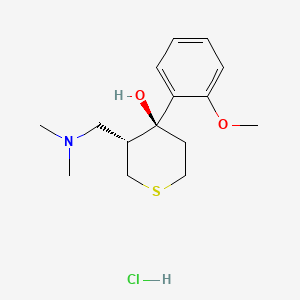
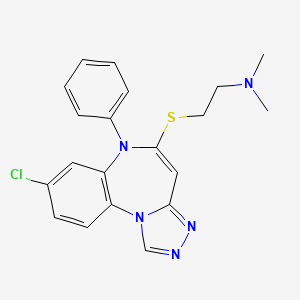
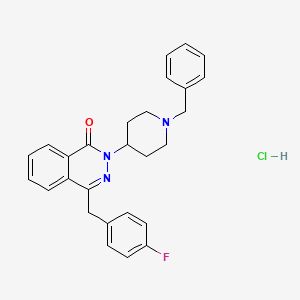

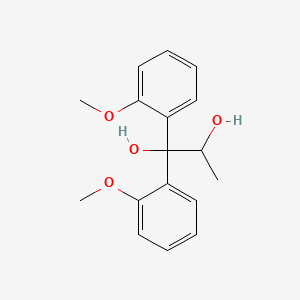
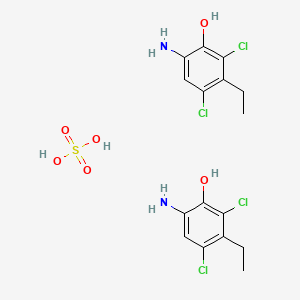
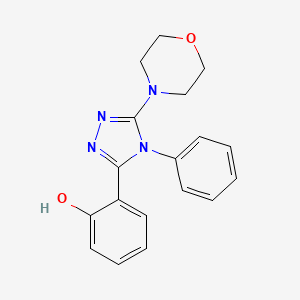

![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)
